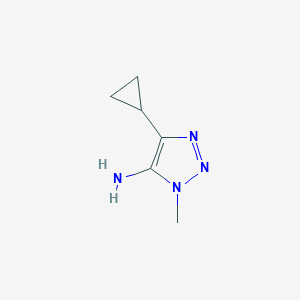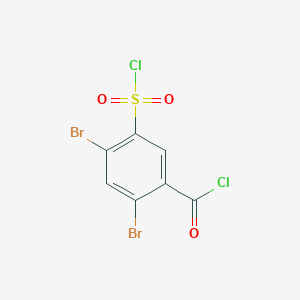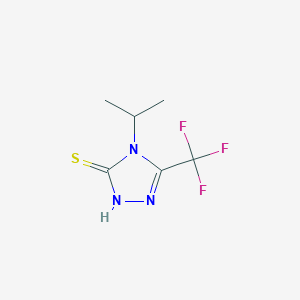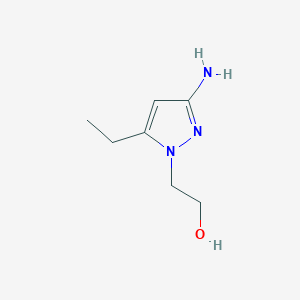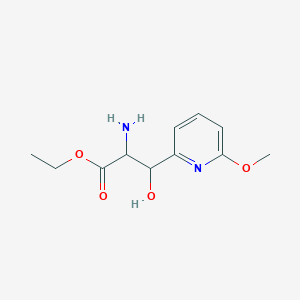![molecular formula C8H6F2OS B13180668 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)
2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde is an organic compound characterized by the presence of a difluorophenyl group attached to a sulfanyl group, which is further connected to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde typically involves the reaction of 2,4-difluorothiophenol with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-[(2,4-Difluorophenyl)sulfanyl]acetic acid.
Reduction: 2-[(2,4-Difluorophenyl)sulfanyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[(2,4-Difluorophenyl)sulfanyl]acetic acid
- 2-[(2,4-Difluorophenyl)sulfanyl]ethanol
- 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid
Uniqueness
2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to its analogs, it offers a unique balance of stability and reactivity, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C8H6F2OS |
|---|---|
分子量 |
188.20 g/mol |
IUPAC名 |
2-(2,4-difluorophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H6F2OS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-3,5H,4H2 |
InChIキー |
HLZNSZBDXGAXKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)SCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)

